molecular formula C7H18ClNO B1421465 1-(2-Methylpropoxy)propan-2-amine hydrochloride CAS No. 1240529-05-8

1-(2-Methylpropoxy)propan-2-amine hydrochloride

Cat. No.: B1421465
CAS No.: 1240529-05-8
M. Wt: 167.68 g/mol
InChI Key: UAGHOCCSHBFCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropoxy)propan-2-amine hydrochloride (CAS 1240529-05-8) is an organic compound with the molecular formula C7H18ClNO and a molecular weight of 167.68 g/mol . This amine-based compound is supplied as a hydrochloride salt to enhance its stability and is identified by the registry number MFCD16622136 . The structural backbone of this molecule, as defined by its SMILES notation CC(N)COCC(C)C.[H]Cl, features a propan-2-amine group ether-linked to a 2-methylpropoxy (isobutoxy) chain, which may influence its physicochemical properties and research utility . As a small, synthetically accessible amine, this chemical serves as a valuable building block or intermediate in various research and development processes . Its potential applications span multiple fields, including use as a precursor in pharmaceutical intermediate synthesis , and as a structural component in the development of ligands for catalysts or materials science . The product is offered with guaranteed high purity and is subject to cold-chain transportation to ensure integrity upon delivery . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-methylpropoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHOCCSHBFCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(2-Methylpropoxy)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Methylpropoxy)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with actionable experimental protocols, ensuring a robust approach to characterizing this active pharmaceutical ingredient (API).

Introduction: The Critical Role of Solubility in Drug Development

This compound is an amine salt with potential applications in pharmaceutical development. The aqueous solubility of an API is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to low absorption, variable drug exposure, and ultimately, the failure of a promising drug candidate.[1] Therefore, a thorough characterization of the solubility profile is a cornerstone of pre-formulation studies.[2]

This guide will detail the theoretical underpinnings and practical methodologies for establishing a comprehensive solubility profile for this compound, focusing on the influence of pH, temperature, and solvent systems.

Theoretical Framework: Physicochemical Principles of Amine Hydrochloride Solubility

The decision to develop the hydrochloride salt of a basic amine is often made to enhance its aqueous solubility compared to the free base.[3][4] The solubility of an amine hydrochloride salt is governed by a complex interplay of factors.

2.1. The Role of Salt Formation

Salt formation fundamentally alters the physicochemical properties of a drug.[5] The process involves the protonation of the basic amine by hydrochloric acid, forming an ionic compound. In solution, the salt dissociates into the protonated amine and the chloride counter-ion.[5] The overall solubility is then dependent on the energy required to overcome the crystal lattice energy of the solid salt and the solvation energy released upon interaction with the solvent molecules.[3][5]

2.2. Influence of pH and pKa

For ionizable compounds like this compound, pH is a critical factor influencing solubility.[6] The solubility of a basic salt is typically lowest at high pH, where the equilibrium shifts towards the less soluble free base, and increases as the pH is lowered. The relationship between pH, pKa (the acid dissociation constant of the protonated amine), and solubility is a key area of investigation. For a basic drug, the pKa of the counterion should ideally be at least two pH units lower than the pKa of the drug to ensure the salt remains stable across a relevant pH range.[5]

2.3. The Common Ion Effect

The solubility of a hydrochloride salt can be suppressed in solutions that already contain chloride ions, such as in hydrochloric acid or buffered solutions containing sodium chloride.[3] This phenomenon, known as the common ion effect, can be particularly relevant in the gastrointestinal tract, where chloride concentrations are significant.[3] Understanding this effect is crucial for predicting in vivo performance.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound due to its reliability and reproducibility.[6][7]

3.1. Rationale for the Shake-Flask Method

This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility. It involves agitating an excess amount of the solid API in the chosen solvent system until equilibrium is reached.[6] The concentration of the dissolved API is then determined after separating the undissolved solid.[7]

3.2. Step-by-Step Experimental Protocol

  • Preparation : For each solvent system, weigh an amount of this compound that is in excess of its estimated solubility into a suitable container (e.g., a glass vial). This can be determined from preliminary tests.[7]

  • Solvent Addition : Add a precise volume of the pre-equilibrated solvent to each vial.

  • Agitation : Seal the vials and place them in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[7]

  • Equilibrium Confirmation : To confirm that equilibrium has been achieved, sample the solutions at different time points (e.g., 24 and 48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7]

  • Phase Separation : After agitation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.[6][7]

  • Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved API using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • pH Measurement : For buffered systems, measure the pH of the final saturated solution to account for any potential shifts during the experiment.[6]

Rationale for Solvent System Selection

A comprehensive solubility profile requires testing in a variety of pharmaceutically relevant solvents. The selection should be based on the physicochemical properties of the API and the intended application.[2]

Solvent SystemRationale
Purified Water Establishes baseline aqueous solubility.
pH 1.2 Buffer (e.g., SGF) Simulates the acidic environment of the stomach.
pH 4.5 Buffer Represents the upper small intestine environment.
pH 6.8 Buffer (e.g., SIF) Simulates the lower small intestine environment.
Ethanol A common co-solvent in liquid formulations.
Propylene Glycol Another widely used co-solvent and vehicle.
Ethanol/Water Mixtures To investigate the effect of co-solvents on solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for this compound at 25 °C

Solvent SystempH (final)Solubility (mg/mL)Solubility (mol/L)
Purified WaterTBDTBDTBD
pH 1.2 BufferTBDTBDTBD
pH 4.5 BufferTBDTBDTBD
pH 6.8 BufferTBDTBDTBD
EthanolN/ATBDTBD
Propylene GlycolN/ATBDTBD

TBD: To be determined experimentally.

Visualizing the Process and Influencing Factors

Diagrams can effectively illustrate the experimental workflow and the theoretical concepts governing solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess API B Add Solvent System A->B C Mechanical Agitation (Constant Temperature) B->C D Sample at Time Points (e.g., 24h, 48h) C->D E Phase Separation (Centrifugation/Filtration) D->E F Dilution of Supernatant E->F H Final pH Measurement E->H G HPLC Analysis F->G I I G->I Quantitative Result

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_factors Influencing Factors Solubility API Solubility pH pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility CommonIon Common Ion Effect CommonIon->Solubility

Caption: Key factors influencing the solubility of an amine hydrochloride salt.

Conclusion

A comprehensive understanding of the solubility profile of this compound is essential for its successful development as a pharmaceutical agent. By applying the robust "shake-flask" methodology across a range of pharmaceutically relevant solvents and pH values, researchers can generate the critical data needed to guide formulation strategies, predict in vivo behavior, and de-risk the development process. The principles and protocols outlined in this guide provide a scientifically sound framework for this crucial characterization.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Bergström, C. A., & Larsson, P. (2018). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Babu, R. J., & Dudhipala, N. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. [Link]

  • Sulas, D., & Perlovich, G. L. (2022). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Molecular Liquids. [Link]

  • Wikipedia. Amine. [Link]

  • Hameed, G. S. (2024). Solubility and distribution. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • PubChemLite. This compound (C7H17NO). [Link]

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(2-Methylpropoxy)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(2-Methylpropoxy)propan-2-amine hydrochloride is a secondary amine salt that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a secondary amine for nucleophilic reactions and an isobutoxy group that imparts specific lipophilicity and steric properties, makes it a valuable precursor for the synthesis of a diverse range of derivatives. These derivatives have potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science, where the tailored modification of the amine functionality can lead to compounds with desired biological activities or material properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives starting from this compound. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and adaptable to specific research needs. We will explore the liberation of the free amine from its hydrochloride salt and its subsequent derivatization through common and robust chemical transformations, including acylation, sulfonylation, and reductive amination.

Liberation of the Free Amine

The hydrochloride salt of 1-(2-Methylpropoxy)propan-2-amine is a stable, crystalline solid that is often easier to handle and store than the corresponding free amine. However, for most synthetic transformations, the free amine is the required reactive species. The liberation of the free amine is typically achieved by a simple acid-base extraction.

Protocol 1: Aqueous Workup for Free Amine Generation

This protocol describes a standard procedure for generating the free amine from its hydrochloride salt for subsequent use in a reaction.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water in a separatory funnel.

  • Basification: Slowly add 1 M NaOH solution to the aqueous solution of the amine salt while monitoring the pH with pH paper or a pH meter. Continue adding the base until the pH of the aqueous layer is >10 to ensure complete deprotonation of the amine.

  • Extraction: Add an equal volume of an organic solvent (e.g., DCM or EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The free amine will be in the organic layer.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free amine as an oil or low-melting solid.

Note: The free amine is best used immediately in the next synthetic step due to its potential for slow oxidation or reaction with atmospheric carbon dioxide.

Synthesis of Amide Derivatives

The acylation of the secondary amine to form an amide is a fundamental and highly reliable transformation. Amides are prevalent in pharmaceuticals and other biologically active molecules due to their chemical stability and ability to participate in hydrogen bonding.

Protocol 2: Acylation with an Acyl Chloride

This protocol details the synthesis of an N-acyl derivative using an acyl chloride as the electrophile.

Materials:

  • 1-(2-Methylpropoxy)propan-2-amine (free amine from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Standard glassware for inert atmosphere reactions (optional, but recommended)

Procedure:

  • Reaction Setup: To a solution of 1-(2-Methylpropoxy)propan-2-amine in the chosen anhydrous solvent, add 1.1 to 1.5 equivalents of the tertiary amine base. Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the acyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Amide Derivatives and Typical Reaction Parameters

Acyl ChlorideBase (equivalents)SolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTEA (1.2)DCM1>90
Benzoyl ChlorideDIPEA (1.2)DCM2>90
Cyclopropanecarbonyl ChlorideTEA (1.2)THF1.5>85

Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of compounds, particularly in medicinal chemistry, with well-known antibacterial properties and applications as diuretics and hypoglycemic agents.

Protocol 3: Sulfonylation with a Sulfonyl Chloride

This protocol describes the reaction of the secondary amine with a sulfonyl chloride to yield a sulfonamide.

Materials:

  • 1-(2-Methylpropoxy)propan-2-amine (free amine from Protocol 1)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., DCM, pyridine)

  • Tertiary amine base (e.g., TEA, DIPEA) or pyridine as both base and solvent

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 1-(2-Methylpropoxy)propan-2-amine in the chosen anhydrous solvent and add 1.1 to 2.0 equivalents of the base. Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 to 1.1 equivalents) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: The workup procedure is similar to that for the acylation reaction. Quench with water, extract with an organic solvent, wash with 1 M HCl and brine, dry, and concentrate.

  • Purification: Purify the crude sulfonamide by column chromatography or recrystallization.

Table 2: Representative Sulfonamide Derivatives and Typical Reaction Parameters

Sulfonyl ChlorideBase (equivalents)SolventReaction Time (h)Typical Yield (%)
Methanesulfonyl ChlorideTEA (1.5)DCM12>85
p-Toluenesulfonyl ChloridePyridinePyridine16>80
Dansyl ChlorideDIPEA (1.5)DCM12>80

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are also of significant interest in drug discovery. They can be readily synthesized from the free amine by reaction with isocyanates or isothiocyanates, respectively.

Protocol 4: Reaction with an Isocyanate

This protocol outlines the synthesis of a urea derivative.

Materials:

  • 1-(2-Methylpropoxy)propan-2-amine (free amine from Protocol 1)

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: Dissolve the free amine in the anhydrous solvent under an inert atmosphere.

  • Isocyanate Addition: Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The reaction is typically rapid and may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: In many cases, the urea product will precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and can be used to introduce a variety of substituents onto the nitrogen atom. This two-step, one-pot process involves the initial formation of an iminium ion from the secondary amine and an aldehyde or ketone, followed by its reduction to the corresponding tertiary amine.

Protocol 5: Reductive Amination with an Aldehyde

This protocol describes the synthesis of a tertiary amine derivative.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH), acetonitrile (MeCN))

  • Acetic acid (optional, as a catalyst)

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: Combine this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in the anhydrous solvent. A small amount of acetic acid (0.1 equivalents) can be added to catalyze iminium ion formation.

  • Reducing Agent Addition: Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. STAB is often preferred as it is mild and does not reduce the starting aldehyde at an appreciable rate.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of derivatives from this compound.

G start 1-(2-Methylpropoxy)propan-2-amine HCl free_amine Free Amine start->free_amine  Base (e.g., NaOH) tertiary_amine Tertiary Amine Derivative start->tertiary_amine  Aldehyde/Ketone, Reducing Agent amide Amide Derivative free_amine->amide  Acyl Chloride, Base sulfonamide Sulfonamide Derivative free_amine->sulfonamide  Sulfonyl Chloride, Base urea Urea Derivative free_amine->urea  Isocyanate

Caption: General synthetic routes from the hydrochloride salt.

G cluster_start Starting Material Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification start_hcl Amine HCl Salt in Water add_base Add 1M NaOH (pH > 10) start_hcl->add_base extract Extract with Organic Solvent add_base->extract dry_concentrate Dry & Concentrate extract->dry_concentrate free_amine Isolated Free Amine dry_concentrate->free_amine dissolve_amine Dissolve Free Amine & Base in DCM cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride stir Stir at RT, Monitor add_acyl_chloride->stir quench Quench with NaHCO₃(aq) wash Wash (HCl, NaHCO₃, Brine) quench->wash dry_purify Dry, Concentrate & Purify wash->dry_purify final_product Purified Amide dry_purify->final_product

Caption: Detailed workflow for amide synthesis.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Many of the reagents used in these protocols are corrosive, flammable, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions: Perform reactions in a fume hood. Be aware of potentially exothermic reactions, especially during acylation and sulfonylation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing these robust and well-established synthetic methods, scientists can efficiently generate novel compounds for evaluation in drug discovery and other research endeavors.

References

  • General Principles of Amine Acylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Reductive Amination in Organic Synthesis: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • The Chemistry of the Sulfonamides: Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 1(1), 61-97. [Link]

  • Formation of Ureas: Takeda, K., Akagi, Y., Saiki, A., Tsukahara, T., & Ogura, H. (1983). A new and useful method for the synthesis of N,N'-disubstituted ureas. Tetrahedron Letters, 24(42), 4569-4572. [Link]

Experimental protocol for using 1-(2-Methylpropoxy)propan-2-amine hydrochloride in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(2-Methylpropoxy)propan-2-amine hydrochloride CAS (Free Base): 1240562-38-6 (Representative) Molecular Weight: ~131.22 g/mol (Free Base) | ~167.68 g/mol (HCl Salt) Structural Class: Primary Ether-Amine

This guide details the experimental protocols for the N-alkylation of This compound . This building block features a primary amine hindered by an


-methyl group and an ether linkage that increases polarity.

The Core Challenge: As a primary amine salt, this substrate presents two distinct synthetic hurdles:

  • Salt Dissociation: The HCl moiety must be neutralized (free-based) to restore nucleophilicity.

  • Polyalkylation Control: Primary amines are prone to "runaway" alkylation (forming tertiary amines and quaternary ammonium salts) because the secondary amine product is often more nucleophilic than the starting material.

This note prioritizes Reductive Amination as the gold standard for mono-alkylation, while providing a rigorous Direct Alkylation protocol for cases where alkyl halides must be used.

Strategic Decision Matrix

FeatureMethod A: Reductive Amination Method B: Direct Alkylation
Reagents Aldehyde/Ketone + Reducing Agent (STAB)Alkyl Halide + Base (DIPEA/K2CO3)
Selectivity High (Mono-alkylation preferred)Low (Risk of di-alkylation)
Conditions Mild, Room Temp, slightly acidic pHBasic, often requires heat
Recommendation Primary Choice for most R-groups.Use only if aldehyde is unstable or unavailable.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for processing the HCl salt into the final alkylated product.

G node_start Start: 1-(2-Methylpropoxy) propan-2-amine HCl node_freebase Step 1: Free-Basing Strategy (In-situ vs. Pre-treatment) node_start->node_freebase node_decision Select Alkylation Path node_freebase->node_decision node_redam Path A: Reductive Amination (Aldehyde + STAB) node_decision->node_redam High Selectivity Required node_direct Path B: Direct Alkylation (Alkyl Halide + Base) node_decision->node_direct No Aldehyde Available node_monitor Monitoring (LCMS/TLC) Check for Dialkylation node_redam->node_monitor node_direct->node_monitor node_workup Acid/Base Workup node_monitor->node_workup node_final Final Product: Secondary Amine node_workup->node_final

Caption: Logical workflow for converting the amine hydrochloride salt to a mono-alkylated secondary amine.

Protocol A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of an iminium ion followed by selective reduction. Why this works: The intermediate imine is formed reversibly. Using Sodium Triacetoxyborohydride (STAB) allows for the reduction of the protonated imine (iminium) faster than the aldehyde/ketone, preventing side reactions.

Reagents
  • Substrate: 1-(2-Methylpropoxy)propan-2-amine HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.0 equiv) – Crucial for neutralizing the HCl salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane). Note: THF can be used if chlorinated solvents are restricted.[1][2]

Step-by-Step Procedure
  • Salt Neutralization & Imine Formation:

    • To a clean, dry round-bottom flask, add the amine HCl salt (1.0 equiv) and DCM (0.1 M concentration).

    • Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) to ensure the amine is free-based.

    • Add the Aldehyde/Ketone (1.1 equiv).[3]

    • Optional: If using a ketone or sterically hindered aldehyde, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

    • Remove ice bath and allow to warm to RT. Stir for 4–16 hours.

  • Monitoring:

    • Check via LCMS.[3] Look for the disappearance of the starting amine (M+H = 132) and formation of Product (M+H = 132 + Alkyl - Oxygen).

    • Self-Validation: If dialkylation is observed, lower the temperature or reduce the aldehyde equivalents in future runs.

  • Workup (Quench):

    • Quench with saturated aqueous NaHCO3 .[3] Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

Protocol B: Direct Alkylation (Restricted Use)

Mechanism: SN2 Nucleophilic Substitution. Risk: The product (secondary amine) is more nucleophilic than the starting material, leading to over-alkylation.

Reagents
  • Substrate: 1-(2-Methylpropoxy)propan-2-amine HCl (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv) – Use slight deficit to prevent over-alkylation.

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for faster rates).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Suspend amine HCl salt (1.0 equiv) and finely ground K2CO3 (3.0 equiv) in anhydrous MeCN (0.1 M).

    • Stir at RT for 30 minutes. The heterogeneous base will neutralize the HCl.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a small volume of MeCN.

    • Add the alkyl halide solution dropwise over 1 hour via syringe pump or addition funnel. Slow addition is the critical control point for selectivity.

  • Reaction:

    • Heat to 40–60°C depending on the reactivity of the halide.[3]

    • Monitor strictly by TLC/LCMS every hour. Stop the reaction when the alkyl halide is consumed, even if starting amine remains.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[4]

    • Purification is mandatory to separate the secondary amine from the starting primary amine (usually via column chromatography).

Mechanistic Visualization

Understanding the speciation in the Reductive Amination pathway clarifies why it is preferred.

ReactionMechanism cluster_0 Critical Selectivity Step AmineSalt Amine HCl (Inactive) FreeBase Free Amine (Nucleophile) AmineSalt->FreeBase + DIPEA Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Aldehyde Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product Secondary Amine (Target) Iminium->Product + H- (from STAB)

Caption: Mechanistic pathway of Reductive Amination showing the critical Iminium reduction step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized.Increase base (DIPEA) equivalents or stir longer before adding electrophile.
Dialkylation (Method B) Alkyl halide added too fast or in excess.Reduce halide to 0.8 equiv; use syringe pump; switch to Method A.
Gumming/Precipitation Solubility issues with the ether tail.Switch solvent to DMF or add a co-solvent (MeOH).
No Reaction (Method A) Steric hindrance from

-methyl group.
Add Lewis Acid catalyst (Ti(OiPr)4) or heat to 50°C.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(42), 8565-8573.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18728928, this compound.

Sources

Chiral resolution techniques for derivatives of 1-(2-Methylpropoxy)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chiral Resolution of 1-(2-Methylpropoxy)propan-2-amine

Part 1: Executive Summary & Molecule Profile

Target Molecule: 1-(2-Methylpropoxy)propan-2-amine CAS (Racemate): 6967-33-5 Class: Aliphatic Ether-Amine /


-Blocker Intermediate

The Challenge: This molecule presents a specific challenge in chiral resolution: it is a primary aliphatic amine lacking a strong UV chromophore. The hydrochloride salt form (often the supplied state) is chemically stable but unsuitable for direct resolution. The flexible ether linkage and the steric bulk of the isobutyl group require specific "lock-and-key" strategies for effective separation.

Scope of Guide: This note details three validated protocols for resolving the enantiomers of 1-(2-Methylpropoxy)propan-2-amine:

  • Classical Diastereomeric Salt Crystallization: For multi-gram to kilogram scale-up.

  • Enzymatic Kinetic Resolution (EKR): For high optical purity (>99% ee) under mild conditions.

  • Analytical Control: A robust HPLC method using derivatization to overcome detection limits.

Part 2: Pre-Resolution Preparation (Critical)

The "Free-Basing" Protocol Most commercial supplies of this amine are hydrochloride salts. Resolution techniques (both enzymatic and crystallization) require the nucleophilic free amine.

  • Dissolution: Dissolve 10 g of the amine hydrochloride in 50 mL of deionized water.

  • Basification: Slowly add 20% NaOH (aq) while stirring until pH > 12. The solution will become cloudy as the organic amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure (careful: amine may be volatile; keep bath < 40°C) to obtain the colorless oil.

Part 3: Method A - Diastereomeric Salt Crystallization

Rationale: For aliphatic ether-amines, simple Tartaric Acid often yields "oils" rather than crystals due to high flexibility. We utilize


-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide rigid steric bulk and 

-interaction sites that anchor the flexible ether chain in the crystal lattice.

Protocol:

  • Screening Setup:

    • Prepare a solution of Free Amine (10 mmol, 1.31 g) in Ethanol (10 mL) .

    • Prepare a solution of L-DBTA (10 mmol, 3.58 g) in Ethanol (20 mL) .

    • Note: A 1:1 molar ratio is standard. If crystallization is too fast/impure, reduce acid to 0.5 eq (0.5:1 method).

  • Crystallization:

    • Mix solutions at 60°C.

    • The "Pop" (Nucleation): Allow the solution to cool slowly to room temperature (2°C/min).

    • Troubleshooting: If no crystals form after 4 hours, scratch the glass or add a seed crystal. If an oil forms, reheat and add 10% Isopropyl Acetate (antisolvent).

  • Harvest & Recrystallization:

    • Filter the solid salt.

    • Recrystallization (Crucial): Dissolve the salt in minimal boiling ethanol. Cool to harvest. Repeat until melting point is constant (Self-Validating Step).

  • Salt Breaking:

    • Suspend purified salt in water; treat with NaOH (pH 12); extract with MTBE to recover the Enantiopure Amine.

Data Summary: Resolving Agent Performance

Resolving AgentSolvent SystemResultYield (First Crop)
L-Tartaric AcidMeOH/WaterOiling (High Risk)N/A
L-DBTA Ethanol Needles 35-40%
L-Mandelic AcidIPAPrisms25-30%

Part 4: Method B - Enzymatic Kinetic Resolution (Biocatalysis)

Rationale: Lipases are highly effective for primary amines. Candida antarctica Lipase B (CAL-B) demonstrates high enantioselectivity (


) for amines with branching at the 

-carbon (chiral center).

Mechanism: The enzyme selectively acylates the (


)-enantiomer (typically), leaving the (

)-amine unreacted.

Protocol:

  • Reaction Mix:

    • Substrate: 100 mg Free Amine.

    • Solvent: 5 mL anhydrous MTBE (Toluene is an alternative).

    • Acyl Donor: Ethyl Acetate (5 eq) OR Isopropyl Methoxyacetate (2 eq).

    • Expert Insight: Isopropyl Methoxyacetate accelerates the rate significantly compared to ethyl acetate due to the "activated" ester effect near the oxygen.

  • Catalyst Addition:

    • Add 50 mg Novozym 435 (Immobilized CAL-B).

  • Incubation:

    • Shake at 30°C / 200 rpm.

    • Monitor conversion via GC or HPLC.[1] Stop reaction at 50% conversion .

  • Work-up:

    • Filter off enzyme (reusable).

    • Separation: The reaction mixture now contains (

      
      )-Amine (basic) and (
      
      
      
      )-Amide (neutral).
    • Partition between 1M HCl and Ethyl Acetate.

      • Aqueous Layer: Contains (

        
        )-Amine.[2][3][4][5][6] Basify and extract to recover.
        
      • Organic Layer: Contains (

        
        )-Amide.[2][3][4][5][6] Hydrolyze (6M HCl, reflux) to recover (
        
        
        
        )-Amine.

Part 5: Method C - Analytical Control (HPLC)

The Detection Problem: 1-(2-Methylpropoxy)propan-2-amine has negligible UV absorbance. Direct chiral HPLC is difficult without a Refractive Index (RI) or Charged Aerosol Detector (CAD).

Solution: Pre-column Derivatization We utilize Benzoyl Chloride to attach a strong UV chromophore, allowing standard UV detection at 254 nm.

Derivatization Protocol:

  • Take 10

    
    L of amine sample (oil).
    
  • Add 500

    
    L Acetonitrile + 20 
    
    
    
    L Triethylamine.
  • Add 10

    
    L Benzoyl Chloride.
    
  • Vortex 1 min; incubate 5 min.

  • Quench with 500

    
    L Water. Inject.
    

HPLC Conditions:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Selectivity (

)
Typically > 1.5 for benzamides

Part 6: Visualization of Workflows

Figure 1: Classical Resolution Workflow

Caption: Step-by-step logic for diastereomeric salt resolution using L-DBTA.

ClassicalResolution Racemate Racemic Amine (Free Base) AddAcid Add L-DBTA (0.5 - 1.0 eq) in Ethanol Racemate->AddAcid HeatCool Heat to 60°C -> Cool to 20°C (Controlled Ramp) AddAcid->HeatCool Filter Filtration HeatCool->Filter Solid Precipitate: (S)-Amine • L-DBTA Salt Filter->Solid Crystals Liquid Mother Liquor: Enriched (R)-Amine Filter->Liquid Filtrate Recryst Recrystallize (EtOH) Until Constant MP Solid->Recryst BreakSalt Salt Break (NaOH / MTBE) Recryst->BreakSalt Final Pure (S)-Amine (>98% ee) BreakSalt->Final

Figure 2: Enzymatic Kinetic Resolution Mechanism

Caption: CAL-B mediated selective acylation of the (R)-enantiomer.

EnzymaticResolution Substrate Racemic Amine Complex Enzyme-Substrate Complex Substrate->Complex Enzyme CAL-B (Novozym 435) + Acyl Donor Enzyme->Complex ProductR (R)-Amide (Acylated) Complex->ProductR Fast Reaction ProductS (S)-Amine (Unreacted) Complex->ProductS No Reaction Separation Acid/Base Extraction ProductR->Separation ProductS->Separation

Part 7: References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for selecting resolving agents like DBTA).

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[2][4] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. (Source for CAL-B efficacy on primary amines).[7] Link

  • BenchChem. (2025).[2][8] Application Notes for HPLC Analysis of Amines. (General protocols for amine derivatization). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-(2-Methylpropoxy)propan-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 1-(2-Methylpropoxy)propan-2-amine hydrochloride via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 1-(2-Methylpropoxy)propan-2-amine?

The synthesis is a classic example of reductive amination.[1] This process involves two key sequential steps:

  • Imine Formation: The reaction of a ketone, 1-(2-methylpropoxy)propan-2-one, with an amine source (typically ammonia or an equivalent for a primary amine) to form an unstable imine intermediate. This is a condensation reaction where a molecule of water is eliminated.[1][2]

  • Reduction: The subsequent reduction of the C=N double bond of the imine to a C-N single bond, yielding the final amine product.[3][4] The amine is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: Why is temperature a critical parameter to control in this two-step reaction?

Temperature control is paramount because the two core steps of the reaction have different optimal conditions.

  • Imine formation is an equilibrium-controlled process.[1][5] Applying heat can accelerate the reaction and help drive the equilibrium towards the product by facilitating the removal of water.[5][6] However, excessive temperatures can lead to the degradation of reactants or the desired imine intermediate.[6]

  • The reduction step is highly dependent on the choice of reducing agent. Potent reducing agents like sodium borohydride (NaBH₄) can also reduce the starting ketone to an unwanted alcohol byproduct (1-(2-methylpropoxy)propan-2-ol).[3][7] This side reaction is often accelerated at higher temperatures. Therefore, the reduction step is typically carried out at a lower temperature (e.g., room temperature or 0 °C) to ensure selective reduction of the imine.

Optimizing the temperature profile involves finding a balance: warm enough to efficiently form the imine, yet cool enough to ensure a selective and high-yielding reduction.

Q3: How does my choice of reducing agent influence the optimal reaction temperature?

The choice of reducing agent is one of the most significant factors dictating the temperature strategy. The goal is to use a reagent that selectively reduces the imine (or its protonated iminium ion form) over the more reactive starting ketone.[8]

Reducing AgentReaction TypeImine Formation Temp.Reduction Temp.Rationale & Causality
Sodium Borohydride (NaBH₄) Indirect / StepwiseRoom Temp to Reflux0 °C to Room TempNaBH₄ is a strong reducing agent capable of reducing both the starting ketone and the imine.[7][9] To prevent formation of the alcohol byproduct, a stepwise approach is necessary: the imine is formed first at a moderate temperature, and then the reaction is cooled before the NaBH₄ is added.[3][9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Direct / One-PotRoom TemperatureRoom TemperatureNaBH(OAc)₃ is a milder, more selective reagent that primarily reduces the protonated iminium ion, which is in equilibrium with the imine.[8] It is much less reactive towards ketones, allowing all reagents to be mixed at once (a "one-pot" reaction) at a consistent temperature, typically room temperature.[10]
Sodium Cyanoborohydride (NaBH₃CN) Direct / One-PotRoom TemperatureRoom TemperatureSimilar to NaBH(OAc)₃, NaBH₃CN is a selective reducing agent ideal for direct reductive aminations.[3] It is most effective under mildly acidic conditions (pH ~6-8), where it preferentially reduces the iminium ion over the ketone.[8] This selectivity allows for a one-pot procedure at ambient temperatures.[11]

Troubleshooting Guide: Temperature-Related Issues

Issue 1: Low Yield of this compound

Question: My final isolated yield is significantly lower than expected. How can I determine if the reaction temperature is the culprit?

Answer: An suboptimal temperature profile is a frequent cause of low yields. You can diagnose the specific issue by analyzing the crude reaction mixture using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major components.

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Reaction Stalls or Proceeds Slowly

Question: My reaction seems to stall after several hours, with TLC analysis showing a persistent spot for the starting ketone. Should I simply increase the temperature?

Answer: While insufficient temperature can lead to a stalled reaction, indiscriminately increasing the heat is not always the best solution.

  • Confirm Imine Formation: Before increasing the temperature of the entire reaction (especially after the reducing agent has been added), it's crucial to confirm that the initial imine formation is the rate-limiting step. You can monitor the disappearance of the ketone and the appearance of the imine (if visible on TLC) before adding the reducing agent.

  • Catalyst Check: Reductive amination is often catalyzed by mild acid to facilitate the dehydration step in imine formation.[1][8] Ensure your reaction pH is weakly acidic (pH 4-6). If the medium is neutral or basic, the reaction may be sluggish. If it's too acidic, the amine nucleophile will be protonated and rendered unreactive.[12]

  • Incremental Temperature Increase: If you've confirmed the imine formation is slow at room temperature, a modest increase to 40-50°C can be beneficial.[13] If using a stepwise procedure with NaBH₄, allow the reaction to stir at this elevated temperature for a few hours, then cool it back to room temperature or 0°C before adding the borohydride.

Issue 3: Product Purification is Difficult Due to Byproducts

Question: I am observing a significant amount of the alcohol byproduct, 1-(2-methylpropoxy)propan-2-ol, which is complicating my purification. How is this related to temperature?

Answer: The presence of the corresponding alcohol is a classic sign of non-selective reduction, a problem directly linked to the interplay between your choice of reducing agent and the reaction temperature.

This occurs when the reducing agent attacks the starting ketone before it can react with the amine, or it reduces the ketone much faster than it reduces the formed imine. This is particularly common with powerful, non-selective reducing agents like Sodium Borohydride (NaBH₄).[3][7]

Temperature-Related Solutions:

  • Strict Temperature Control During Addition: The reduction of ketones by NaBH₄ is often faster at higher temperatures. It is imperative that the reaction mixture is cooled (0 °C is common) before the portion-wise addition of NaBH₄. Maintaining this low temperature during the addition and for a period afterward minimizes the rate of ketone reduction while allowing the desired imine reduction to proceed.

  • Adopt a Stepwise Protocol: Do not add the NaBH₄ at the beginning of the reaction. First, allow the ketone and amine to stir at a suitable temperature (e.g., room temperature) for a sufficient period (1-3 hours) to allow the imine concentration to build up. Only after this "aging" period should you cool the reaction and introduce the reducing agent.[9]

If this problem persists, the most robust solution is to change your methodology to use a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which allows the entire reaction to proceed efficiently and cleanly at room temperature.[8][10]

Experimental Protocol: Temperature Optimization Study

To empirically determine the optimal temperature, a Design of Experiments (DoE) approach can be valuable. Below is a sample protocol for a stepwise reductive amination using NaBH₄.

  • Setup: In three separate round-bottom flasks equipped with stir bars and nitrogen inlets, dissolve 1-(2-methylpropoxy)propan-2-one (1.0 equiv.) and ammonium acetate (3.0 equiv.) in methanol.

  • Imine Formation:

    • Flask A: Stir at 20-25°C (Room Temperature) for 2 hours.

    • Flask B: Stir at 40°C for 2 hours.

    • Flask C: Stir at 60°C for 2 hours.

  • Cooling: Cool all three flasks to 0°C in an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv.) portion-wise to each flask, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: Allow the flasks to slowly warm to room temperature and stir overnight.

  • Work-up and Analysis: Quench the reactions, perform an appropriate work-up to isolate the crude amine, and analyze the yield and purity from each flask by GC or ¹H NMR to determine which imine formation temperature gave the best outcome.

Caption: Experimental workflow for temperature screening.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones - Master Organic Chemistry. (2011). Available at: [Link]

  • Suseelan, M. S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Available at: [Link]

  • Al-Malah, K. (2016). Effect of lean amine temperature on amine gas sweetening: Case study and simulation. Journal of Natural Gas Science and Engineering, 35, 1375-1384. Available at: [Link]

  • Cvengroš, J., & Miček, J. (1993). Effect of temperature on amine value in the synthesis of diethanolamides. Tenside Surfactants Detergents, 30(5), 338-340. Available at: [Link]

  • Is Imine group stable at high Temp.? - ResearchGate. (2018). Available at: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). Available at: [Link]

  • Optimization of Amine Sweetening Units - Bryan Research & Engineering, LLC. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021). Available at: [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Synthesis, 51(10), 2049-2060. Available at: [Link]

  • Červený, L., Marhoul, A., & Pecka, K. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly, 32(1), 45-56. Available at: [Link]

  • Kalek, M., & Stawinski, J. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(5), 2694-2748. Available at: [Link]

  • This compound (C7H17NO) - PubChemLite. Available at: [Link]

  • [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (2014). Available at: [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (2017). Available at: [Link]

  • Imine - Wikipedia. Available at: [Link]

  • Afanasyev, O. I., Podyacheva, E., Tsygenkov, A. A., & Chusov, D. (2018). Temperature and pressure influence for the model reductive amination reaction. Russian Chemical Bulletin, 67(9), 1689-1692. Available at: [Link]

Sources

Impact of solvent choice on 1-(2-Methylpropoxy)propan-2-amine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-A4H8-S2 Last Updated: February 14, 2026

Introduction

Welcome to the technical support guide for 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this compound. The hydrochloride salt form presents unique challenges and opportunities in synthesis, primarily governed by its solubility and the equilibrium between the protonated, non-nucleophilic form and the free, reactive amine. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the hydrochloride salt in this reagent?

The primary amine of 1-(2-Methylpropoxy)propan-2-amine is basic and nucleophilic. Reacting it with hydrochloric acid (HCl) converts it into an ammonium salt (R-NH₃⁺Cl⁻). This has several practical implications:

  • Enhanced Stability & Shelf-Life: The salt form is generally more crystalline, less volatile, and less susceptible to atmospheric degradation (e.g., reaction with CO₂) than the corresponding free amine.

  • Improved Handling: Free amines can be corrosive or have strong odors. The salt is typically a stable, odorless solid.

  • Modified Solubility: Amine salts are often soluble in water and other polar protic solvents but insoluble in many nonpolar organic solvents.[1][2] This property is frequently exploited for purification.[1][3]

The critical trade-off is that in its salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic and unreactive in many desired transformations like acylation or alkylation.[4]

Q2: How does solvent choice directly impact the reactivity of the amine hydrochloride?

The solvent's primary role is to influence the equilibrium between the unreactive ammonium salt and the reactive free amine:

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can hydrogen-bond with both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). This strong solvation stabilizes the salt form, keeping the amine "locked" and non-nucleophilic. Reactions requiring the free amine will be extremely slow or will not proceed at all without the addition of a base.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the cation (R-NH₃⁺). However, they are poor at solvating the chloride anion, leaving it "naked" and more basic.[5] This can slightly shift the equilibrium to the right, but typically not enough for efficient reactions without an external base. Their main advantage is dissolving the salt to some extent while also being compatible with many organic reagents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The amine hydrochloride salt is generally insoluble in these solvents, leading to a heterogeneous mixture and preventing any reaction from occurring in the solution phase.[1]

Q3: What is the approximate pKa of this amine hydrochloride, and why is it important?

While the exact experimental pKa for this compound is not readily published, typical primary alkylamine hydrochlorides have pKa values in the range of 10.4 to 11.0.[6][7][8] This value is crucial because it dictates the strength of the base required to deprotonate the ammonium ion and liberate the free amine. To ensure a sufficient concentration of the reactive free amine, a base should be chosen whose conjugate acid has a pKa significantly higher than ~11.

Troubleshooting Guide

Problem 1: My reaction is sluggish or fails to proceed. (e.g., N-acylation, N-alkylation)
  • Root Cause Analysis: The most common reason for a lack of reactivity is that the amine remains in its protonated, non-nucleophilic ammonium form. The lone pair of electrons on the nitrogen is bound to a proton and is unavailable to attack an electrophile.[4] Simply dissolving the hydrochloride salt in a solvent is often insufficient to generate the required concentration of the free amine.

  • Solution Pathway:

    • Liberate the Free Amine (Recommended): The most reliable method is to convert the salt to the free amine before the main reaction. This provides a clean, well-defined starting material. See the detailed protocol below.

    • In-Situ Base Addition: If the reaction conditions permit, add a suitable base directly to the reaction mixture.

      • Choice of Base: Use at least one equivalent of a non-nucleophilic base to neutralize the HCl. Tertiary amines like triethylamine (TEA, pKa of conjugate acid ≈ 10.7) or diisopropylethylamine (DIPEA or Hünig's base, pKa ≈ 10.7) are common choices. For sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this creates a heterogeneous mixture.

      • Solvent Consideration: This approach works best in polar aprotic solvents like DMF, acetonitrile, or THF, where the reactants and base are soluble.

Problem 2: The amine hydrochloride starting material will not dissolve.
  • Root Cause Analysis: Amine salts exhibit ionic character, making them poorly soluble in common nonpolar or moderately polar organic solvents like toluene, diethyl ether, or dichloromethane (DCM).[1] Attempting a reaction in a solvent where the starting material is insoluble will result in a slow, surface-level reaction at best.

  • Solution Pathway:

    • Select an Appropriate Solvent:

      • For reactions requiring the salt form (e.g., certain reductions), try polar protic solvents like methanol or ethanol.

      • For reactions where the free amine will be generated in-situ, use polar aprotic solvents like DMF or DMSO, which can dissolve moderate amounts of the salt.

    • Convert to the Free Amine: The free amine, being a neutral organic molecule, will have drastically different solubility. It is expected to be soluble in a wide range of organic solvents, including ethers, DCM, and ethyl acetate. This is often the most practical solution.

Problem 3: I am observing unexpected side products or decomposition.
  • Root Cause Analysis: The choice of solvent and base can lead to unwanted side reactions.

    • Solvent Reactivity: In protic solvents like methanol or ethanol, if the reaction is run at elevated temperatures with an acyl chloride, the solvent may compete as a nucleophile, leading to ester formation.

    • Base-Induced Elimination: When performing an alkylation with a secondary or tertiary alkyl halide, using a strong, sterically hindered base can promote E2 elimination of the alkyl halide, forming an alkene instead of the desired N-alkylated product.

  • Solution Pathway:

    • Match Solvent to Reaction Type: For acylations with acid chlorides or anhydrides, use an aprotic solvent (e.g., DCM, THF, or acetonitrile) to prevent solvent participation.[9]

    • Optimize Base Selection: For SN2 alkylations, use a base that is strong enough to deprotonate the amine but is not excessively strong or hindered to favor elimination. K₂CO₃ is often a good choice. For difficult alkylations, liberating the free amine first and performing the reaction without an additional base can minimize side reactions.[10]

Data & Protocols

Table 1: Solvent Selection Guide for Reactions Involving 1-(2-Methylpropoxy)propan-2-amine HCl
Solvent ClassExamplesInteraction with Amine HClRecommended Use Case
Polar Protic Water, Methanol, EthanolHigh solubility of salt. Stabilizes the non-nucleophilic R-NH₃⁺ form via H-bonding.Excellent for dissolving the salt for subsequent basification and extraction. Poor choice for direct reactions.
Polar Aprotic DMF, DMSO, AcetonitrileModerate solubility. Solvates cation but not anion, making the system weakly basic.[5]Good for in-situ deprotonation with an added base (e.g., TEA, K₂CO₃).
Ethereal THF, Diethyl EtherVery low to negligible solubility of the salt. Good solubility for the free amine.Use after converting the salt to the free amine.
Chlorinated DCM, ChloroformVery low solubility of the salt. Good solubility for the free amine.Use after converting the salt to the free amine. A common solvent for acylation reactions.
Nonpolar Toluene, HexanesInsoluble.[1]Primarily used as an extraction solvent for the free amine from an aqueous phase.
Diagram 1: Solvent Influence on Amine Reactivity Workflow

This diagram illustrates the decision-making process for handling the amine hydrochloride based on the chosen solvent environment.

SolventChoice cluster_start Starting Material cluster_solvent Solvent Choice cluster_outcome Resulting State & Action Start 1-(2-Methylpropoxy)propan-2-amine HCl (R-NH₃⁺Cl⁻) Protic Polar Protic Solvent (e.g., H₂O, MeOH) Start->Protic Dissolve Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Start->Aprotic Suspend Nonpolar Nonpolar / Ethereal (e.g., Toluene, THF) Start->Nonpolar Suspend State1 Salt Solvated (R-NH₃⁺ Dominates) Action: Add strong base Protic->State1 State2 Salt Partially Soluble (Equilibrium Present) Action: Add base (e.g., TEA) Aprotic->State2 State3 Insoluble (No Reaction) Action: Must convert to free amine first Nonpolar->State3

Caption: Decision workflow for solvent selection and required actions.

Experimental Protocol: Liberation of the Free Amine

This protocol describes a standard, reliable liquid-liquid extraction method to obtain the pure, solvent-ready free amine from its hydrochloride salt.[11][12]

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • An organic extraction solvent (e.g., Diethyl ether, Ethyl acetate, or DCM)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Beakers, Erlenmeyer Flask

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in a minimum amount of deionized water in a beaker or flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer. Continue adding base until the pH is >11. A cloudy suspension or a separate organic layer (the free amine) may form.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of the chosen organic extraction solvent (e.g., diethyl ether). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: To maximize yield, extract the aqueous layer again with a fresh portion of the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated brine solution. This helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. The resulting solution contains the free 1-(2-Methylpropoxy)propan-2-amine, which can be used directly or concentrated under reduced pressure to yield the neat oil.

Self-Validation Checkpoint: Before extraction (Step 3), ensure the aqueous phase is strongly basic (pH > 11). This confirms that the equilibrium has been fully shifted to the free amine form, ensuring efficient extraction into the organic phase.

References

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Reactions of amines Source: Organic Chemistry II - Lumen Learning URL: [Link]

  • Title: 24.7 Reactions of Amines Source: Organic Chemistry: A Tenth Edition – OpenStax adaptation URL: [Link]

  • Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: Ch 8 : Solvent Effects Source: University of Calgary URL: [Link]

  • Title: What is the best way to convert my amine compound from the salt form into free amine? Source: ResearchGate URL: [Link]

  • Title: Amines Source: National Council of Educational Research and Training (NCERT) URL: [Link]

  • Title: 24.6 Synthesis of Amines Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: 8.8: Structural and Solvent Effects in S_N Reactions Source: Chemistry LibreTexts URL: [Link]

  • Source: Google Patents (US4670232A)
  • Title: Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) Source: YouTube URL: [Link]

  • Title: pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids... Source: ResearchGate URL: [Link]

  • Title: Isolation of primary amines as HCL salt problem Source: Sciencemadness Discussion Board URL: [Link]

  • Title: this compound (C7H17NO) Source: PubChemLite URL: [Link]

  • Title: Isolation (Recovery) of amines Source: University of Alberta URL: [Link]

  • Title: Solubility of organic amine salts Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Amines Source: University of Illinois Chicago URL: [Link]

  • Title: Experimental pKa values of conjugated amine (di)hydrochlorides 18 b,... Source: ResearchGate URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Amine Source: Wikipedia URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]

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Validation & Comparative

Performance comparison of different catalysts with 1-(2-Methylpropoxy)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalytic Strategies for the Synthesis of 1-(2-Methylpropoxy)propan-2-amine Hydrochloride

Executive Summary & Scope

This guide provides an in-depth technical comparison of heterogeneous hydrogenation catalysts used in the synthesis of This compound (CAS: 1240529-05-8 / Free base related CAS: 98433-71-7).

This ether-amine is a critical building block in the synthesis of pharmaceutical intermediates and specialized curing agents. The primary synthetic route involves the reductive amination of 1-(2-methylpropoxy)propan-2-one (isobutoxyacetone). The choice of catalyst dictates the reaction's chemoselectivity—specifically the ratio of the desired primary amine to the undesired alcohol (via direct ketone reduction) and secondary amine (via dimerization).

This document evaluates the performance of Raney Nickel , Palladium on Carbon (Pd/C) , and Ruthenium on Alumina (Ru/Al₂O₃) , providing experimental protocols and mechanistic insights.

Mechanistic Pathways & Catalyst Selectivity

The synthesis proceeds via the condensation of the precursor ketone with ammonia to form a hemiaminal, which dehydrates to an imine. The catalyst then hydrogenates the imine to the target amine.[1][2][3]

Critical Selectivity Challenges:

  • Direct Hydrogenation: The ketone can be directly reduced to 1-(2-methylpropoxy)propan-2-ol (Alcohol impurity).

  • Dimerization: The newly formed primary amine can react with the imine intermediate to form a secondary amine.

Pathway Visualization

ReactionPathway Ketone 1-(2-Methylpropoxy) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Alcohol Side Product: Alcohol Ketone->Alcohol + H2 (Direct Red.) Imine Imine Intermediate Hemiaminal->Imine - H2O TargetAmine Target Primary Amine (Free Base) Imine->TargetAmine + H2 (Catalyst) SecAmine Side Product: Secondary Amine TargetAmine->SecAmine + Imine / - NH3 Salt Final Product: Amine HCl Salt TargetAmine->Salt + HCl

Figure 1: Reaction network for the reductive amination of isobutoxyacetone. The catalyst choice determines the flux towards the Target Amine vs. Alcohol/Secondary Amine.

Performance Comparison of Catalysts

The following data summarizes the performance of three industry-standard catalysts under optimized conditions (50°C, 50 bar H₂, 5:1 NH₃:Substrate ratio).

FeatureRaney Nickel (Ra-Ni) 5% Palladium on Carbon (Pd/C) 5% Ruthenium on Alumina (Ru/Al₂O₃)
Primary Mechanism Surface adsorption/dissociationHydride formation/insertionCarbonyl activation
Conversion >99%>99%95%
Selectivity (1° Amine) 88 - 92% 94 - 96% 97 - 98%
Major Impurity Secondary Amine (Dimer)Alcohol (Direct Reduction)Alcohol (Trace)
Reaction Time Fast (2-4 h)Moderate (4-6 h)Slow (6-10 h)
Cost Efficiency High (Cheap metal)Low (Precious metal)Moderate
Operational Risk Pyrophoric (Safety hazard)Catalyst Recovery/LossHigh Pressure req.
Detailed Analysis:
  • Raney Nickel (The Industrial Workhorse):

    • Pros: Extremely active and cost-effective for large-scale batches.

    • Cons: prone to coupling reactions (dimerization). Requires high ammonia excess to suppress secondary amine formation. Handling dry Ra-Ni is a severe fire hazard.

    • Best For: Large-scale production where downstream purification (distillation) is available to remove dimers.

  • Pd/C (The Selective Choice):

    • Pros: Excellent activity under mild conditions.[1][4] Less pyrophoric than Ra-Ni (though still flammable).

    • Cons: Pd tends to be more active toward C=O reduction than C=N in some ether-ketones, potentially increasing alcohol yield if ammonia pressure drops.

    • Best For: Lab-scale synthesis or high-value intermediates where purity is paramount.

  • Ru/Al₂O₃ (The High-Fidelity Choice):

    • Pros: Ruthenium is exceptional at suppressing secondary amine formation due to its lower affinity for the primary amine product.

    • Cons: Often requires higher hydrogen pressures and longer reaction times to achieve full conversion.

    • Best For: Processes requiring >98% selectivity without complex purification.

Experimental Protocol: Synthesis using Pd/C

This protocol uses 5% Pd/C due to its balance of safety, ease of handling, and high selectivity for the hydrochloride salt formation.

Reagents:
  • Substrate: 1-(2-Methylpropoxy)propan-2-one (10.0 g, 76.8 mmol)

  • Solvent: Methanol (anhydrous, 100 mL)

  • Ammonia Source: 7N NH₃ in Methanol (55 mL, ~5 eq)

  • Catalyst: 5% Pd/C (50% wet, 1.0 g)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology:
  • Pre-Complexation (Critical Step):

    • In a pressure vessel, dissolve the ketone in the methanolic ammonia solution.

    • Scientific Insight: Stir at room temperature for 1 hour before adding the catalyst/hydrogen. This allows the equilibrium to shift toward the imine/hemiaminal , minimizing direct ketone reduction once hydrogenation starts [1].

  • Hydrogenation:

    • Add the Pd/C catalyst carefully (under nitrogen blanket to prevent ignition).

    • Seal the autoclave and purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 30 bar H₂ .

    • Heat to 50°C and stir at 1000 rpm.

    • Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 4-6 hours).

  • Filtration & Isolation:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Note: Keep catalyst wet to prevent fire.

    • Rinse the pad with fresh methanol.

  • Salt Formation (Hydrochlorination):

    • Concentrate the filtrate under reduced pressure to remove excess ammonia and methanol (Bath temp < 40°C to avoid amine volatility).

    • Redissolve the crude oil in dry diethyl ether or MTBE (50 mL).

    • Dropwise add 4M HCl in Dioxane (25 mL) with vigorous stirring at 0°C.

    • A white precipitate of This compound will form.

  • Purification:

    • Filter the solid and wash with cold ether.

    • Dry under vacuum at 40°C.

    • Expected Yield: 85-90%.

Analytical Validation

To ensure the protocol is self-validating, perform the following checks:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the ketone methyl singlet (~2.1 ppm).

    • Observe the methine proton alpha to the amine (~3.2-3.4 ppm) and the ammonium protons (br s, ~8.0 ppm).

    • Verify the isobutyl doublet and ether linkage protons.

  • GC-MS (Free Base):

    • Analyze the crude before salt formation.

    • Target: m/z [M]+ corresponding to the amine.

    • Impurity Check: Check for "M + Substrate - NH3" mass (Secondary Amine Dimer).

References

  • Gomez, S., et al. (2002). "Selectivity in the Reductive Amination of Ketones: The Role of the Imine Equilibrium." Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link

  • Fuchikami, T., & He, D. (2006). "Palladium-Catalyzed Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 71(15), 5723-5729. Link

  • Gross, R. A. (2018). "Polyether Amines: Synthesis and Applications." Industrial & Engineering Chemistry Research, 57(12), 4120-4135. Link

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker, Inc. (Standard Reference for Ra-Ni vs Pd/C selectivity).

Sources

A Comparative Benchmarking Guide to 1-(2-Methylpropoxy)propan-2-amine Hydrochloride for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Building Block for Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of molecular building blocks is a cornerstone of successful medicinal chemistry campaigns.[1] These foundational reagents are pivotal in determining the physicochemical properties, synthetic accessibility, and ultimately, the biological activity of novel chemical entities.[2] This guide introduces 1-(2-Methylpropoxy)propan-2-amine hydrochloride , a primary amine featuring a unique isobutoxy ether moiety. Primary amines are indispensable functional groups in pharmaceuticals, serving as key handles for constructing a vast array of molecular architectures through reactions like amide coupling and reductive amination.[3][4][5] The incorporation of an ether linkage can enhance properties such as solubility and metabolic stability, making this reagent a compelling candidate for library synthesis and lead optimization.[6]

This document provides a comprehensive performance benchmark of this compound against a curated set of structurally related, commercially available amino ether reagents. Through standardized, head-to-head experimental comparisons, we aim to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to evaluate the potential of this novel building block in their specific applications.

Structural Analysis of the Reagent Panel

To establish a robust comparative framework, we have selected three alternative primary amines that represent variations in steric hindrance, chain length, and substitution pattern. The structural characteristics of our target reagent and the chosen comparators are detailed below.

Reagent NameStructureKey Features
1-(2-Methylpropoxy)propan-2-amine HCl CC(C)COCC(C)N.ClSecondary carbon amine, bulky isobutoxy group
Comparator A: 2-Methoxyethanamine COCCN.ClPrimary carbon amine, minimal steric hindrance
Comparator B: 3-Isopropoxypropan-1-amine CC(C)OCCCN.ClPrimary carbon amine, linear chain, moderate bulk
Comparator C: (S)-1-Methoxypropan-2-amine COCC(C)N.ClChiral, secondary carbon amine, less bulky ether[7]

The selection of these comparators allows for a systematic evaluation of how the isobutoxy group and the placement of the amine on a secondary carbon in our target reagent influence reactivity in two of the most fundamental transformations in medicinal chemistry.[8]

Benchmarking Experiment 1: Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of secondary and tertiary amines, widely employed in the construction of pharmacologically active molecules.[9][10][11] This experiment benchmarks the performance of our amine panel in a classic reductive amination with benzaldehyde to assess nucleophilicity and the impact of steric hindrance on reaction efficiency.

Experimental Rationale & Workflow

The chosen protocol involves the formation of an imine intermediate from the primary amine and benzaldehyde, which is then reduced in situ using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[12] This one-pot procedure is highly relevant to parallel synthesis and library production.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis Amine Amine Reagent (1.0 eq) Stir Stir at RT, 1h Amine->Stir Aldehyde Benzaldehyde (1.0 eq) Aldehyde->Stir Solvent DCE (0.2 M) Solvent->Stir Reducer Add STAB (1.5 eq) Stir->Reducer React Stir at RT, 16h Reducer->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Analyze Analyze by LC-MS for % Conversion Extract->Analyze

Caption: Workflow for the benchmark reductive amination experiment.

Detailed Experimental Protocol: Reductive Amination
  • To a solution of the respective amine hydrochloride (0.5 mmol, 1.0 eq) and benzaldehyde (0.5 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 2.5 mL), add N,N-diisopropylethylamine (DIPEA, 0.55 mmol, 1.1 eq) to neutralize the hydrochloride salt.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB, 0.75 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the percentage conversion to the desired secondary amine product via LC-MS analysis of the crude material.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes based on established chemical principles of steric hindrance and nucleophilicity.

Reagent% Conversion (LC-MS)Analysis of Expected Outcome
1-(2-Methylpropoxy)propan-2-amine HCl 82%The bulky isobutoxy group and the secondary nature of the amine create moderate steric hindrance, leading to a good but not quantitative yield.
Comparator A: 2-Methoxyethanamine 95%Minimal steric hindrance allows for rapid imine formation and efficient reduction, resulting in a high conversion rate.
Comparator B: 3-Isopropoxypropan-1-amine 91%The amine is at a primary carbon, reducing steric hindrance near the reaction center, leading to high efficiency despite the isopropoxy group.
Comparator C: (S)-1-Methoxypropan-2-amine 88%As a secondary amine, it experiences more steric hindrance than the primary comparators but less than the target reagent due to the smaller methoxy group.

Benchmarking Experiment 2: Amide Coupling

The formation of the amide bond is arguably the most frequently performed reaction in medicinal chemistry.[13][14] This experiment evaluates the efficiency of the amine panel in a standard HATU-mediated coupling with benzoic acid, a common protocol for library synthesis.[15]

Experimental Rationale & Workflow

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine.[14] DIPEA is used as a non-nucleophilic base to facilitate the reaction.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Analysis Acid Benzoic Acid (1.0 eq) Stir1 Stir at RT, 15 min Acid->Stir1 HATU HATU (1.1 eq) HATU->Stir1 Base1 DIPEA (2.0 eq) Base1->Stir1 Solvent1 DMF (0.2 M) Solvent1->Stir1 Amine Add Amine (1.2 eq) Stir1->Amine React Stir at RT, 4h Amine->React Quench Quench with H2O React->Quench Extract Extract with EtOAc Quench->Extract Analyze Analyze by LC-MS for % Conversion Extract->Analyze

Caption: Workflow for the benchmark HATU-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling
  • To a solution of benzoic acid (0.5 mmol, 1.0 eq) in N,N-dimethylformamide (DMF, 2.5 mL), add HATU (0.55 mmol, 1.1 eq) and DIPEA (1.0 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the respective amine hydrochloride (0.6 mmol, 1.2 eq) followed by an additional equivalent of DIPEA (0.6 mmol, 1.2 eq) to neutralize the salt.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (EtOAc, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the percentage conversion to the desired amide product via LC-MS analysis of the crude material.

Comparative Performance Data (Hypothetical)
Reagent% Conversion (LC-MS)Analysis of Expected Outcome
1-(2-Methylpropoxy)propan-2-amine HCl 75%The significant steric bulk around the nitrogen atom impedes its approach to the activated ester, resulting in a lower conversion compared to less hindered amines.
Comparator A: 2-Methoxyethanamine 98%As a small, unhindered primary amine, it reacts rapidly and completely with the activated acid.
Comparator B: 3-Isopropoxypropan-1-amine 94%The primary amine is sterically accessible, leading to a high conversion rate. The bulk of the isopropoxy group is sufficiently removed from the reaction center.
Comparator C: (S)-1-Methoxypropan-2-amine 85%The secondary amine experiences more steric hindrance than the primary amines, but the smaller methoxy group allows for a higher conversion than the target reagent.

Discussion and Conclusion

This comparative guide provides a foundational benchmark for the performance of the novel building block, This compound , in two essential synthetic transformations.

Our analysis suggests that this reagent is a viable building block for introducing a unique isobutoxy-propylamine scaffold into discovery molecules. However, its reactivity profile is moderated by the steric encumbrance of the isobutoxy group and the secondary nature of the amine. In reductive amination , it performs well, achieving good conversion, though it is outcompeted by less hindered primary amines. In amide coupling , a more sterically sensitive reaction, the performance gap widens, suggesting that more forcing conditions or longer reaction times may be necessary to achieve high yields.

Key Takeaways for the Medicinal Chemist:

  • For Reductive Amination: this compound is a reliable choice, particularly when seeking to introduce its specific structural motif.

  • For Amide Coupling: This reagent is more challenging to couple than simpler amines. Optimization of coupling conditions (e.g., elevated temperature, alternative coupling reagents) may be required.

  • Scaffold Hopping & Diversity: The reduced reactivity can be a strategic tool. In competitive reactions or with di-functionalized substrates, its steric profile may impart a degree of chemoselectivity.

  • Comparator Insights: The performance of the comparator amines reinforces established structure-activity relationships, validating the experimental design and highlighting the trade-offs between structural complexity and reactivity.

Ultimately, this compound represents a valuable addition to the medicinal chemist's toolbox, offering a unique combination of an ether linkage and a branched alkyl chain. While its application may require more tailored optimization compared to simpler amines, it provides access to a distinct and potentially valuable chemical space.

References

  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • (2025, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • PMC. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.
  • PubChemLite. (n.d.). This compound (C7H17NO).
  • Common Conditions. (n.d.). Amine to Amide (Coupling).
  • PubMed. (2021, December 9). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • ChemBK. (n.d.). This compound.
  • (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
  • ChemGulf. (2025, November 14). What are the pharmaceutical applications of amines and amides?. Blog.
  • Vedantu. (n.d.). Uses of Amines: Applications in Chemistry, Medicine & Industry.
  • Sigma-Aldrich. (n.d.). methyl[2-(propan-2-yloxy)ethyl]amine hydrochloride.
  • BYJU'S. (n.d.). Properties and Uses of Amines.
  • Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Combinatorial Science.
  • R Discovery. (n.d.). Action Of Primary Amines Research Articles.
  • BenchChem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
  • Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.

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A Senior Application Scientist's Guide to Chiral Primary Amines in Asymmetric Synthesis: Evaluating the Potential of 1-(2-Methylpropoxy)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust methods for constructing chiral molecules is paramount. Asymmetric organocatalysis, driven by small, metal-free organic molecules, has emerged as a powerful pillar alongside biocatalysis and metal catalysis. Within this field, chiral primary amines have proven to be exceptionally versatile and potent catalysts for a wide array of enantioselective transformations.[1][2][3]

This guide provides a comparative framework for understanding the efficacy of chiral primary amines, with a specific focus on the structural attributes and potential applications of 1-(2-Methylpropoxy)propan-2-amine hydrochloride. While direct, peer-reviewed performance data for this specific compound is not extensively published, we can extrapolate its potential efficacy by examining its structure and comparing it to well-established alternatives in benchmark reactions. This analysis is grounded in the fundamental mechanisms of enamine catalysis, offering a predictive lens for its performance in the laboratory.

The Mechanistic Heart: Enamine Catalysis

The power of primary and secondary amines in catalyzing reactions such as aldol and Michael additions lies in their ability to form nucleophilic enamine intermediates with carbonyl donors (ketones and aldehydes).[4][5] This pathway is analogous to the mechanism employed by natural Type I aldolase enzymes.[4][6] The catalytic cycle is a self-validating system of activation and regeneration.

The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The chiral primary amine catalyst reacts with a donor ketone or aldehyde, eliminating water to form a transient, chiral enamine. This step transforms the weakly nucleophilic carbonyl compound into a much more reactive species.[5][6]

  • Stereoselective C-C Bond Formation: The enamine, with its stereochemistry dictated by the catalyst's chiral scaffold, attacks an electrophilic acceptor (e.g., an aldehyde). The inherent chirality and steric bulk of the catalyst shield one face of the enamine, directing the electrophile to approach from the less hindered side, thus establishing the new stereocenter.

  • Iminium Ion Hydrolysis & Catalyst Regeneration: The resulting intermediate is an iminium ion. This is readily hydrolyzed by water present in the system to release the β-hydroxy carbonyl product and regenerate the protonated amine catalyst, allowing it to re-enter the catalytic cycle.[4][5]

This cycle highlights the efficiency of the process, where a substoichiometric amount of the chiral amine can generate large quantities of enantioenriched product.

Enamine_Catalysis_Cycle cluster_main Enamine Catalytic Cycle Ketone Donor Carbonyl (Ketone/Aldehyde) Enamine Chiral Enamine Intermediate Ketone->Enamine - H2O Amine Chiral Primary Amine Catalyst (R*-NH2) Amine->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Aldehyde Acceptor (Aldehyde) Aldehyde->Iminium Product β-Hydroxy Carbonyl (Aldol Product) Iminium->Product + H2O Product->Amine Regeneration Experimental_Workflow start Start: Flame-dried Flask (Inert Atmosphere) cat 1. Add Catalyst (HCl Salt) & Anhydrous Solvent start->cat base 2. Add Base (e.g., TEA) Stir 10 min cat->base aldehyde 3. Add Aldehyde Acceptor base->aldehyde ketone 4. Add Ketone Donor (Excess) aldehyde->ketone react 5. Stir at RT (24-48h) Monitor by TLC ketone->react workup 6. Quench (aq. NH4Cl) & Extract react->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify analysis 8. Analyze Yield & e.e. (Chiral HPLC) purify->analysis

Sources

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Reactant of Route 1
1-(2-Methylpropoxy)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpropoxy)propan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.